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molecular formula C15H16O B8486492 4-(2-Methoxyethyl)-1,1'-biphenyl CAS No. 84892-37-5

4-(2-Methoxyethyl)-1,1'-biphenyl

Cat. No. B8486492
M. Wt: 212.29 g/mol
InChI Key: VRFZYLKAQMPIHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04431564

Procedure details

Metallic magnesium (14.6 g, 0.6 mol) was placed in a completely dried 2 l three-neck flask and dry nitrogen gas was passed through the inside of the vessel to completely dry it, followed by adding anhydrous ethyl ether (45 ml) and a trace of iodine. A dry ethyl ether solution (500 ml) of p-bromobiphenyl (140 g, 0.6 mol) was gradually added with stirring while maintaining the reaction temperature at 30° to 35° C., and after the addition, the reaction was further carried out at the same temperature for 3 hours. At an inner temperature of 35° C., an anhydrous ethyl ether solution (300 ml) of β-methyloxyethyl p-toluenesulfonate (276 g, 1.2 mol) obtained in step A was gradually added. During the addition, reflux began to occur due to the reaction heat. After the addition, the mixture was placed under reflux for 2 hours while maintaining it on a water bath at an inner temperature of 35° C. After completion of the reaction, the reaction liquid was cooled and 500 ml of water was added and then 6 N--HCl (1.5 l) was added. The reaction liquid was transferred into a separating funnel and subjected to extraction with toluene (500 ml). The resulting toluene layer was separated from the resulting aqueous layer, and this aqueous layer was further subjected to extraction with toluene (100 ml). The toluene layers were combined together, and insoluble matters therein were removed by suction filtration. The resulting toluene layer was washed once with 2 N--NaOH aqueous solution (200 ml) and filtered through a pleated filter paper, followed by distilling off toluene under reduced pressure. To the residue were added NaOH (10 g), water (20 ml) and ethanol (500 ml), and the mixture was placed under reflux on a water bath for 30 minutes. The mixture liquid was cooled and poured in 1 l of water, and toluene (300 ml) was added, followed by transferring the mixture into a separating funnel, washing the upper toluene layer 3 times with 300 ml of water and distilling off toluene under reduced pressure. The residue was then distilled under reduced pressure and fractions of b.p. 137°~140° C./1.5 mmHg were collected to obtain 4-(β-methyloxyethyl)-biphenyl (IV) (34 g).
Quantity
14.6 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
276 g
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
140 g
Type
reactant
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:5][CH:4]=1.C1(C)C=CC(S(O[CH2:25][CH2:26][O:27][CH3:28])(=O)=O)=CC=1.Cl>O.C(OCC)C>[CH3:28][O:27][CH2:26][CH2:25][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
14.6 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
1.5 L
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
276 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCCOC)C
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)OCC
Step Five
Name
Quantity
140 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1=CC=CC=C1
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to completely dry it
ADDITION
Type
ADDITION
Details
by adding anhydrous ethyl ether (45 ml)
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction temperature at 30° to 35° C.
ADDITION
Type
ADDITION
Details
after the addition
ADDITION
Type
ADDITION
Details
During the addition
TEMPERATURE
Type
TEMPERATURE
Details
reflux
TEMPERATURE
Type
TEMPERATURE
Details
heat
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the reaction liquid
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
CUSTOM
Type
CUSTOM
Details
The reaction liquid
CUSTOM
Type
CUSTOM
Details
was transferred into a separating funnel
EXTRACTION
Type
EXTRACTION
Details
subjected to extraction with toluene (500 ml)
CUSTOM
Type
CUSTOM
Details
The resulting toluene layer was separated from the resulting aqueous layer
EXTRACTION
Type
EXTRACTION
Details
this aqueous layer was further subjected to extraction with toluene (100 ml)
CUSTOM
Type
CUSTOM
Details
insoluble matters therein were removed by suction filtration
WASH
Type
WASH
Details
The resulting toluene layer was washed once with 2 N
FILTRATION
Type
FILTRATION
Details
NaOH aqueous solution (200 ml) and filtered through a pleated filter paper
DISTILLATION
Type
DISTILLATION
Details
by distilling off toluene under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue were added NaOH (10 g), water (20 ml) and ethanol (500 ml)
TEMPERATURE
Type
TEMPERATURE
Details
under reflux on a water bath for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture liquid was cooled
ADDITION
Type
ADDITION
Details
poured in 1 l of water
ADDITION
Type
ADDITION
Details
toluene (300 ml) was added
WASH
Type
WASH
Details
washing the upper toluene layer 3 times with 300 ml of water
DISTILLATION
Type
DISTILLATION
Details
distilling off toluene under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was then distilled under reduced pressure and fractions of b.p. 137°~140° C./1.5 mmHg
CUSTOM
Type
CUSTOM
Details
were collected

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COCCC1=CC=C(C=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 34 g
YIELD: CALCULATEDPERCENTYIELD 26.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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